molecular formula Cl6H36N14O6Ru3-14 B076757 Ruthenium Red tetrahydrate, pure CAS No. 12790-48-6

Ruthenium Red tetrahydrate, pure

Cat. No.: B076757
CAS No.: 12790-48-6
M. Wt: 844.3 g/mol
InChI Key: IMVKVBRYNZXYAP-UHFFFAOYSA-H
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Description

Ruthenium Red tetrahydrate, pure, is a product of Thermo Scientific Chemicals, originally part of the Acros Organics product portfolio . It is used in biochemical reagents, staining reagents, stains, and dyes . The IUPAC name for this compound is bis (λ⁵-ruthenium (5+)) tetrahydrate ruthenium tetradecaazanide hexachloride dioxidandiide .


Molecular Structure Analysis

The molecular formula of this compound is Cl6H36N14O6Ru3 . The InChI Key is IMVKVBRYNZXYAP-UHFFFAOYSA-H .


Chemical Reactions Analysis

Ruthenium Red has been used as a staining agent for single-cell analysis by inductively coupled plasma time-of-flight mass spectrometry (SC-ICP-TOF-MS) . It allows the simultaneous detection of Ru and multiple intrinsic elements in single cells .


Physical and Chemical Properties Analysis

This compound appears as a dark red-purple crystalline powder . Its molar extinction coefficient is >=8000 l/ (mole.cm) (lambda max., 0.02 g/l H2O) . The UV Lambda max is 530 to 536 nm .

Mechanism of Action

Ruthenium Red displays nanomolar potency against several of its binding partners (e.g., TRPV4, ryanodine receptors) . For example, it is a potent inhibitor of intracellular calcium release by ryanodine receptors . As a TRPA1 blocker, it assists in reducing the airway inflammation caused by pepper spray .

Safety and Hazards

Ruthenium Red tetrahydrate, pure is harmful if swallowed . It causes skin irritation and serious eye irritation . In case of contact, rinse immediately with plenty of water . If symptoms persist, medical attention should be sought .

Future Directions

Ruthenium Red has shown promise as a staining agent for future application in SC-ICP-TOF-MS research . Its fast staining process, non-effect on cell viability, and high efficiency make it a promising tool .

Properties

IUPAC Name

azanide;oxygen(2-);ruthenium;ruthenium(5+);hexachloride;tetrahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.14H2N.4H2O.2O.3Ru/h6*1H;18*1H2;;;;;/q;;;;;;14*-1;;;;;2*-2;;2*+5/p-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVKVBRYNZXYAP-UHFFFAOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].O.O.O.O.[O-2].[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru].[Ru+5].[Ru+5]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6H36N14O6Ru3-14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

844.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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